molecular formula C17H23NaO4 B12645514 Sodium nonyl phthalate CAS No. 94108-00-6

Sodium nonyl phthalate

Cat. No.: B12645514
CAS No.: 94108-00-6
M. Wt: 314.4 g/mol
InChI Key: JHDVLLBHVWBRDZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium nonyl phthalate is a chemical compound belonging to the class of phthalates, which are esters of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium nonyl phthalate typically involves the esterification of phthalic anhydride with nonyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds in two stages: the formation of monoester followed by the formation of diester. The reaction conditions include maintaining an optimal temperature and pH to ensure maximum yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Sodium nonyl phthalate undergoes various chemical reactions, including:

    Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form phthalic acid and other by-products.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols and other reduced forms.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the nonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Phthalic acid and nonyl alcohol.

    Reduction: Nonyl alcohol and other reduced derivatives.

    Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Sodium nonyl phthalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.

    Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Investigated for its potential toxicological effects and its impact on human health.

    Industry: Widely used in the production of flexible polyvinyl chloride (PVC) plastics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of sodium nonyl phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. This compound binds to nuclear receptors, altering gene expression and disrupting normal cellular functions. This can lead to various health effects, including reproductive and developmental toxicity.

Comparison with Similar Compounds

    Diisononyl phthalate: Another widely used plasticizer with similar applications but different molecular structure.

    Di(2-ethylhexyl) phthalate: Known for its use in medical devices and flexible plastics.

    Dibutyl phthalate: Commonly used in adhesives and personal care products.

Uniqueness of Sodium Nonyl Phthalate: this compound is unique due to its specific nonyl group, which imparts distinct physical and chemical properties. Its ability to act as an effective plasticizer while maintaining stability and low volatility makes it valuable in various industrial applications.

Properties

CAS No.

94108-00-6

Molecular Formula

C17H23NaO4

Molecular Weight

314.4 g/mol

IUPAC Name

sodium;2-nonoxycarbonylbenzoate

InChI

InChI=1S/C17H24O4.Na/c1-2-3-4-5-6-7-10-13-21-17(20)15-12-9-8-11-14(15)16(18)19;/h8-9,11-12H,2-7,10,13H2,1H3,(H,18,19);/q;+1/p-1

InChI Key

JHDVLLBHVWBRDZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.